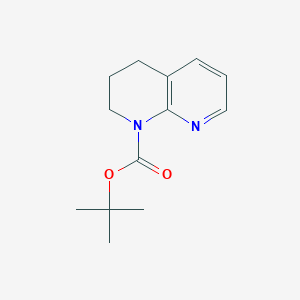![molecular formula C8H5NO3S B1600677 7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylic acid CAS No. 90691-08-0](/img/structure/B1600677.png)
7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylic acid
Descripción general
Descripción
“7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylic acid” is a chemical compound . It is a part of a new class of non-nucleoside antivirals . Some of these compounds possess remarkable potency versus a broad spectrum of herpesvirus DNA polymerases and excellent selectivity compared to human DNA polymerases .
Synthesis Analysis
The synthesis of this compound involves several steps . A critical factor in the level of activity is hypothesized to be conformational restriction of the key 2-aryl-2-hydroxyethylamine sidechain by an adjacent methyl group .Molecular Structure Analysis
The molecular structure of this compound is complex. It includes a thieno[3,2-b]pyridine ring with a carboxylic acid group at the 6-position and an oxo group at the 7-position .Chemical Reactions Analysis
This compound is part of a new class of non-nucleoside antivirals . It has been found to have remarkable potency against a broad spectrum of herpesvirus DNA polymerases .Aplicaciones Científicas De Investigación
Palladium-Catalyzed Aminations
A series of ethyl 7-cyclopropyl-2-(arylamino)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate derivatives were prepared using palladium-catalyzed amination. This method demonstrated good yields and allowed for the characterization of new compounds, such as 7-cyclopropyl-2-(phenylamino)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid, showing weak activity against certain bacteria (Al-taweel et al., 2019).
Cytotoxicity Against Leukemia Cells
A new series of thieno[2,3-b]pyridine derivatives were evaluated for their cytotoxicity towards leukemia cells. Some compounds, specifically those with a phenol moiety, exhibited high growth inhibitory activity against both sensitive and multidrug-resistant leukemia cells. This highlights their potential as anti-cancer agents (Al-Trawneh et al., 2021).
Inhibition of Human Cytomegalovirus DNA Polymerase
A class of non-nucleoside antivirals, specifically the 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamides, demonstrated remarkable potency against a spectrum of herpesvirus DNA polymerases. Their selectivity over human DNA polymerases was noted, suggesting their utility in antiviral therapies (Larsen et al., 2007).
Anticancer Properties Against Ovarian Cancer
Compounds derived from thieno[2,3-b]pyridine showed potent inhibitory activity against the IGROV1 ovarian cancer cell line. These findings were supported by microanalytical and spectral data, indicating the potential of these compounds in cancer treatment (Al-huniti et al., 2007).
Mecanismo De Acción
Propiedades
IUPAC Name |
7-oxo-4H-thieno[3,2-b]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3S/c10-6-4(8(11)12)3-9-5-1-2-13-7(5)6/h1-3H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPABYGAAPNZES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1NC=C(C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451696 | |
| Record name | 7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylic acid | |
CAS RN |
90691-08-0 | |
| Record name | 7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3Ar,4S,6R,6aS)-2,2-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-6-carboxylate](/img/structure/B1600600.png)

![1-[5-Fluoro-2-(oxiranylmethoxy)phenyl]butan-1-one](/img/structure/B1600605.png)






